molecular formula C13H11BrN2S2 B2519947 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide CAS No. 187657-57-4

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide

Cat. No.: B2519947
CAS No.: 187657-57-4
M. Wt: 339.27
InChI Key: UZUUVNIERLVVCH-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 3-position with a benzo[b]thiophene moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. The synthesis of such derivatives typically involves solid-phase methods or cyclocondensation reactions. For example, solid-phase synthesis using resin-bound intermediates (e.g., cyclic thioureas) and α-haloketones can yield high-purity products . The benzo[b]thiophene substituent introduces a sulfur-rich aromatic system, which may influence electronic properties and biological interactions, particularly in antimicrobial and anticancer applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzothiophenes

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Hydrobromide and hydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo applications .

Table 2: Antimicrobial and Antioxidant Profiles

Compound Antimicrobial Activity (MIC, μg/mL) Antioxidant Activity (DPPH Inhibition %) Reference
Target Compound Not reported Not reported -
3-(4-Chlorophenyl)-5,6-dihydroimidazo[...] 15.625 (Candida albicans) 60–97 (varies by substituent)
4-(5,6-Dihydroimidazo[...])phenol Moderate (Gram-positive bacteria) 97 (highest observed)
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[...] Active against S. aureus, E. coli 92

Key Observations :

  • Antifungal Potency : The 4-chlorophenyl derivative exhibits twice the antifungal activity of Furacilin against C. albicans, highlighting the role of electron-withdrawing groups .
  • Antioxidant Efficacy: Phenolic derivatives (e.g., 4-hydroxyphenyl) show near-complete DPPH radical scavenging (97%), attributed to hydrogen donation mechanisms .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Pharmacological Data

Compound Melting Point (°C) Solubility Notable Activity Reference
Target Compound >250 (predicted) Moderate (HBr salt) Hypothesized: Antimicrobial
2-Bromo-3-(4-bromophenyl)-[...] HBr >250 Low (crystalline) Structural studies only
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[...] Not reported Ethanol-soluble Anticancer (EGFR inhibition)
5,6-Bis(4-methoxyphenyl)-[...] 180–182 DMSO-soluble Immunoregulatory, anti-inflammatory

Key Observations :

  • Thermal Stability : Brominated derivatives (e.g., 2-bromo-3-(4-bromophenyl)) exhibit high melting points (>250°C), suggesting robust crystalline structures .
  • Therapeutic Potential: Methoxy-substituted analogs show promise as epidermal growth factor receptor (EGFR) inhibitors, while diaryl derivatives demonstrate immunomodulatory effects .

Biological Activity

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a synthetic compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its effectiveness as an antimicrobial agent, with specific mechanisms targeting bacterial metabolism.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Benzo[b]thiophene moiety : Contributes to the compound's stability and biological interactions.
  • Imidazo[2,1-b]thiazole framework : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

The molecular formula is C13_{13}H10_{10}BrN3_3S, with a molecular weight of 339.27 g/mol.

The primary mechanism of action for this compound involves the inhibition of pantothenate synthetase, an essential enzyme in the metabolic pathway of Mycobacterium tuberculosis. This inhibition disrupts vital metabolic processes within the bacteria, making it a potential candidate for treating resistant strains of tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Mycobacterium tuberculosis : Effective due to its specific mechanism targeting pantothenate synthetase.
  • Fungal Infections : Preliminary studies suggest potential antifungal activity.
  • Anticancer Properties : The compound has shown promise in influencing cellular processes related to cancer cell proliferation and survival.

Interaction Studies

Studies have demonstrated that this compound effectively binds to its target enzymes, leading to significant inhibition of their activity. This interaction highlights its therapeutic potential against infections caused by resistant strains of pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. The following table summarizes some notable compounds and their characteristics:

Compound NameStructural FeaturesKey Biological Activity
4-(Benzo[b]thiophen-3-yl)-thiazole-2-thiolContains thiazole and thiol groupsAntimicrobial
1-Benzo[b]thiophen-3-yl-2-bromoethanoneExhibits different reactivity due to bromo groupSynthetic applications
Benzo[b]thiophene derivativesVarious structural modificationsBroad range of biological activities

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study demonstrated that the compound inhibited pantothenate synthetase effectively, showing IC50_{50} values indicative of strong antimicrobial activity .
  • Potential Antifungal Activity :
    • Preliminary assays indicated that the compound could inhibit the growth of certain fungal strains, warranting further investigation into its antifungal properties .
  • Anticancer Activity :
    • Research exploring the effects on cancer cell lines showed that the compound influenced gene expression related to cell survival and apoptosis .

Properties

IUPAC Name

3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUVNIERLVVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(2-bromoacetyl)benzo[b]thiophen (10.0 g), 2-imidazolidinethione (4.0 g), ethanol (120 ml) and acetic acid (80 ml) was heated under reflux for 24 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide 1.8 hydrate as a white solid (11.6 g), m.p. 227°-229° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

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